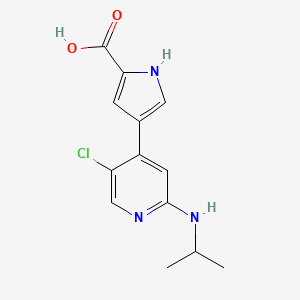![molecular formula C8H16Cl2N2S B1396952 N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride CAS No. 1332529-33-5](/img/structure/B1396952.png)
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride
Overview
Description
“N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride” is a chemical compound with the CAS Number: 886505-88-0 . It has a molecular weight of 171.29 . The IUPAC name for this compound is N-((4-methyl-1H-1lambda3-thiazol-2-yl)methyl)propan-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N2S/c1-6(2)9-4-8-10-7(3)5-11-8/h5-6,9,11H,4H2,1-3H3 . This indicates that the compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical and Chemical Properties Analysis
The compound is stored at a temperature between 28 C . Unfortunately, other specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Synthesis and Bioactivity
N-[(4-Methyl-1,3-thiazol-2-yl)methyl]propan-amine dihydrochloride is involved in the synthesis of various bioactive compounds. For instance, it has been used in the synthesis of substituted methyl/phenyl-[4-methyl/carboethoxy/3-(3-methyl-5-styryl-isoxazol-4-yl)-3H-thiazol-2-ylidene]amines, which have been evaluated for their antimicrobial activity (Rajanarendar, Karunakar, & Srinivas, 2004).
Anticancer Agents
This compound is also used in the synthesis of benzimidazole–thiazole derivatives, which have shown promising anticancer activity against various cancerous cell lines (Nofal et al., 2014).
Corrosion Inhibition
In the field of corrosion inhibition, derivatives of this compound have been synthesized and shown to exhibit significant inhibition efficiency against corrosion in mild steel (Nayak & Bhat, 2023).
Molecular Dynamics Simulation Studies
The compound has been included in molecular dynamics simulation studies to predict its inhibition performances against the corrosion of iron (Kaya et al., 2016).
Fungicidal Activity
This compound derivatives have shown fungicidal and fungistatic effects toward microscopic fungi, which are plant-disease-producing factors (Akhmetova et al., 2011).
Potential Therapeutic Agents
The compound has been synthesized into bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole in the skeleton to evaluate their therapeutic potential against Alzheimer's disease and diabetes (Ramzan et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-[(4-methyl-1,3-thiazol-2-yl)methyl]propan-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.2ClH/c1-6(2)9-4-8-10-7(3)5-11-8;;/h5-6,9H,4H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBVSLZDPPDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CNC(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B1396869.png)

![Methyl 6-bromo-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B1396871.png)





![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)





